molecular formula C10H15F3N4 B12998586 2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine

2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine

Cat. No.: B12998586
M. Wt: 248.25 g/mol
InChI Key: TYGSPZLLUQQJCR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with dimethyl and trifluoromethyl imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and a trifluoromethyl-substituted imidazole, the reaction can be catalyzed by acids or bases to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperazine ring can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced binding affinity and stability are required.

Properties

Molecular Formula

C10H15F3N4

Molecular Weight

248.25 g/mol

IUPAC Name

2,5-dimethyl-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]piperazine

InChI

InChI=1S/C10H15F3N4/c1-5-3-14-6(2)8(16-5)7-4-15-9(17-7)10(11,12)13/h4-6,8,14,16H,3H2,1-2H3,(H,15,17)

InChI Key

TYGSPZLLUQQJCR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(N1)C2=CN=C(N2)C(F)(F)F)C

Origin of Product

United States

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